molecular formula C20H20N2O2S B8193399 N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

Cat. No.: B8193399
M. Wt: 352.5 g/mol
InChI Key: UQFIIYNKTOHATG-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide is a chiral organosulfur compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a chiral amino-diphenylethyl moiety. The presence of chiral centers in its structure makes it an interesting subject for studies related to stereochemistry and enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in metabolic pathways and receptors in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,2R)-2-Aminocyclohexyl)benzenesulfonamide
  • N-((1R,2R)-2-(Dimethylamino)cyclohexyl)benzenesulfonamide
  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

Uniqueness

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide is unique due to its specific chiral centers and the presence of both amino and sulfonamide groups. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIIYNKTOHATG-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
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N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
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N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
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N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
Reactant of Route 5
N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
Reactant of Route 6
N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

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